3-Bromobenzylamine hydrochloride
Overview
Description
3-Bromobenzylamine hydrochloride is an organic compound with the molecular formula C7H8BrN·HCl. It is a white to off-white crystalline powder that is commonly used in organic synthesis and as an intermediate in the production of various chemicals. The compound is known for its reactivity due to the presence of both bromine and amine functional groups, making it a valuable building block in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobenzylamine hydrochloride can be synthesized through the reduction of 3-bromobenzaldehyde. The process involves the following steps:
Reduction of 3-bromobenzaldehyde: In a hydrogenation kettle, 3-bromobenzaldehyde is dissolved in methanol, and a Raney nickel catalyst is added. Ammonia water is then introduced, and the mixture is subjected to hydrogen replacement reaction at 30°C and 2 atm hydrogen pressure for 4 hours.
Formation of hydrochloride salt: The 3-bromobenzylamine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzylamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted benzylamines.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form benzylamine derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
- Substituted benzylamines
- Nitroso or nitro derivatives
- Reduced benzylamine derivatives
Scientific Research Applications
3-Bromobenzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 3-bromobenzylamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The presence of the bromine atom enhances its reactivity, making it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
3-Bromobenzylamine hydrochloride can be compared with other benzylamine derivatives:
4-Bromobenzylamine hydrochloride: Similar structure but with the bromine atom at the para position, leading to different reactivity and applications.
3-Chlorobenzylamine hydrochloride: Chlorine atom instead of bromine, resulting in different chemical properties and reactivity.
4-Methoxybenzylamine: Methoxy group instead of bromine, used in different synthetic applications
Uniqueness: The presence of the bromine atom at the meta position in this compound provides unique reactivity patterns, making it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
(3-bromophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.ClH/c8-7-3-1-2-6(4-7)5-9;/h1-4H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEQUCUBWNAUJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369312 | |
Record name | 3-Bromobenzylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39959-54-1 | |
Record name | 3-Bromobenzylamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10369312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromobenzylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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